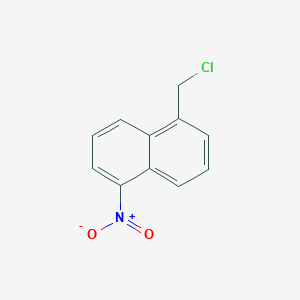

1-Chloromethyl-5-nitronaphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. wikipedia.org This extended π-electron system imparts distinct chemical characteristics that differ from those of benzene. Naphthalene and its derivatives are not merely laboratory curiosities; they are integral to various chemical industries and are found in numerous natural and synthetic products. nih.govnih.gov

The utility of naphthalene derivatives spans a wide spectrum of applications. They serve as precursors for the synthesis of dyes, pigments, and agrochemicals. wikipedia.org In medicinal chemistry, the naphthalene scaffold is a key component in many therapeutic agents. nih.gov Furthermore, their unique photophysical properties make them suitable for use as fluorescent probes and in the development of organic electronic materials. nih.gov The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of its properties, leading to a vast library of compounds with tailored characteristics.

Overview of Chloromethylated Naphthalenes in Synthetic Strategies

Chloromethylated naphthalenes are a class of naphthalene derivatives where a chloromethyl group (-CH2Cl) is attached to the naphthalene ring. This functional group is a versatile handle in organic synthesis, primarily due to the reactivity of the benzylic chloride. The chloromethyl group can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups.

A common method for the synthesis of 1-chloromethylnaphthalene involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a dehydrating agent like phosphoric acid. orgsyn.org This electrophilic aromatic substitution reaction introduces the chloromethyl group primarily at the 1-position (alpha-position) of the naphthalene ring.

The synthetic utility of chloromethylated naphthalenes is extensive. They are used as initiators in atom transfer radical polymerization (ATRP) of styrene. chemicalbook.com Furthermore, they are key intermediates in the synthesis of more complex molecules, including those with applications in materials science and pharmaceuticals. acs.orgacs.org For instance, they can be converted to various derivatives through reactions with anilines and other nucleophiles. derpharmachemica.com The palladium-catalyzed reactions of chloromethylnaphthalenes have also been explored for the construction of carbon-carbon bonds. chemicalbook.com

Overview of Nitronaphthalenes in Chemical Transformations and Environmental Contexts

Nitronaphthalenes are naphthalene derivatives containing one or more nitro groups (-NO2). The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the naphthalene ring. 1-Nitronaphthalene (B515781) is the primary isomer formed from the direct nitration of naphthalene using a mixture of nitric and sulfuric acids. wikipedia.orgprepchem.com

In terms of chemical transformations, the nitro group can be readily reduced to an amino group (-NH2), making nitronaphthalenes crucial intermediates in the synthesis of naphthylamines. Naphthylamines are precursors to a vast array of azo dyes. wikipedia.org The electron-deficient nature of the nitronaphthalene ring also makes it susceptible to nucleophilic aromatic substitution reactions.

From an environmental perspective, nitronaphthalenes are recognized as atmospheric pollutants. copernicus.org They can be formed from the reaction of naphthalene with nitrogen oxides in the atmosphere, often initiated by photochemical processes. researchgate.net These compounds are of environmental concern due to their potential for long-range transport and their transformation into other potentially harmful substances. copernicus.org The photodegradation of nitronaphthalenes in the atmosphere is a significant area of research, with studies focusing on identifying the degradation products and understanding their environmental fate. copernicus.org

Positional Isomerism and Substituent Effects in Naphthalene Systems

The naphthalene ring system has two distinct positions for monosubstitution: the α-position (carbons 1, 4, 5, and 8) and the β-position (carbons 2, 3, 6, and 7). youtube.com This leads to the possibility of positional isomers, which can have significantly different physical and chemical properties. The position of a substituent on the naphthalene ring influences the electronic distribution and steric environment of the molecule. rsc.org

The reactivity of the naphthalene ring towards electrophilic substitution is a classic example of positional isomerism's impact. Electrophilic attack is generally favored at the α-position because the resulting carbocation intermediate (the Wheland intermediate) is more stabilized by resonance. Specifically, the intermediate for α-substitution has more resonance structures that retain a complete benzene ring, which is energetically favorable. youtube.com

Substituent effects in naphthalene systems are more complex than in benzene due to the fused ring system. The effect of a substituent at one position can be transmitted to other positions through both inductive and resonance effects. researchgate.net For instance, the steric repulsion between substituents at the peri-positions (1 and 8) can cause significant distortion of the naphthalene ring, altering its planarity and reactivity. nih.gov Understanding these substituent effects is crucial for predicting the outcome of chemical reactions and for designing naphthalene derivatives with specific properties.

Research Significance of 1-Chloromethyl-5-nitronaphthalene within Naphthalene Chemistry

This compound is a bifunctional naphthalene derivative that incorporates both a reactive chloromethyl group and an electron-withdrawing nitro group. This combination of functional groups makes it a particularly interesting and valuable compound in organic synthesis. The presence of these two distinct functionalities allows for a range of selective chemical transformations.

The nitro group at the 5-position deactivates the ring towards further electrophilic substitution and directs incoming nucleophiles. The chloromethyl group at the 1-position serves as a reactive site for introducing various substituents via nucleophilic substitution.

The synthesis of this compound can be approached through multi-step synthetic routes, likely involving the nitration of a suitable naphthalene precursor followed by chloromethylation, or vice versa. For example, the chlorination of 1-nitronaphthalene has been studied and can lead to the formation of 1-chloro-5-nitronaphthalene, a related compound. researchgate.net

The research significance of this compound lies in its potential as a versatile building block for the synthesis of more complex and functionally diverse naphthalene derivatives. The ability to selectively manipulate the two functional groups opens up avenues for creating novel compounds with potential applications in materials science, medicinal chemistry, and other areas of chemical research.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 221.64 g/mol |

| Density | 1.359 g/cm³ |

| Boiling Point | 376.5 °C at 760 mmHg |

| Melting Point | 96-97 °C |

| Refractive Index | 1.662 |

| Vapor Pressure | 1.57E-05 mmHg at 25°C |

Data sourced from letopharm.comchembk.com

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-5-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13(14)15/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZIJSANQGZNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280242 | |

| Record name | 1-Chloromethyl-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-54-3 | |

| Record name | NSC16059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloromethyl-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Transformative Chemistry of 1 Chloromethyl 5 Nitronaphthalene

Mechanistic Investigations of Chloromethyl Group Reactivity

The chloromethyl group attached to the naphthalene (B1677914) ring at the 1-position is a key site for synthetic modification. Its reactivity is governed by the principles of nucleophilic substitution and can also be a precursor for radical-mediated processes.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Such reactions can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). libretexts.org

In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, and the chloride leaving group departs in a single, concerted step. libretexts.org This pathway is favored by strong, unhindered nucleophiles and aprotic polar solvents. Conversely, the SN1 mechanism involves a two-step process where the chloride ion first dissociates to form a relatively stable benzylic carbocation, which is then rapidly attacked by a nucleophile. libretexts.org The presence of the naphthalene ring provides significant resonance stabilization to this carbocation intermediate. The electron-withdrawing nitro group at the 5-position will have a modest influence on the stability of the carbocation, primarily through its inductive effect.

A variety of nucleophiles can be employed to displace the chloride, leading to a wide array of functionalized naphthalene derivatives. The table below illustrates potential products from the reaction of 1-chloromethyl-5-nitronaphthalene with representative nucleophiles.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | (5-Nitro-1-naphthyl)methanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(Methoxymethyl)-5-nitronaphthalene |

| Cyanide | Sodium Cyanide (NaCN) | (5-Nitro-1-naphthyl)acetonitrile |

| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-5-nitronaphthalene |

| Amine | Ammonia (NH₃) | (5-Nitro-1-naphthyl)methanamine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-((Phenylthio)methyl)-5-nitronaphthalene |

Research on related systems, such as 1-methoxy-2-(diphenylphosphinyl)naphthalene, has demonstrated that nucleophilic aromatic substitution can readily occur, highlighting the susceptibility of substituted naphthalenes to nucleophilic attack. elsevierpure.com

Radical Reactions Initiated by the Chloromethyl Group

The chloromethyl group can also participate in radical reactions. Homolytic cleavage of the carbon-chlorine bond, typically initiated by UV light or a radical initiator, can generate a 5-nitro-1-naphthylmethyl radical. youtube.comlibretexts.org This highly reactive intermediate can then undergo a variety of transformations.

For instance, in the presence of a suitable monomer, this radical can initiate polymerization. Studies on 1-(chloromethyl)naphthalene (B51744) have shown its effectiveness as an initiator in atom transfer radical polymerization (ATRP) of styrene, indicating that a well-controlled polymerization can be achieved. chemicalbook.com This suggests that this compound could similarly be employed to synthesize polymers with pendant nitronaphthyl groups, which may have interesting optical or electronic properties.

In the absence of a trapping agent, the generated radicals could potentially dimerize to form 1,2-bis(5-nitro-1-naphthyl)ethane or undergo other radical-mediated coupling reactions. youtube.com

Mechanistic Insights into Nitro Group Transformations

The nitro group profoundly influences the electronic properties of the naphthalene ring, making it susceptible to a unique set of transformations that are not readily achievable with unsubstituted naphthalenes.

Vicarious Nucleophilic Substitution (VNS) Reactions Involving Nitronaphthalenes

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitronaphthalenes. internationalscholarsjournals.comnih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion, which bears a leaving group at the nucleophilic carbon, to the electron-deficient aromatic ring. internationalscholarsjournals.com This is followed by a base-induced β-elimination of the leaving group to restore aromaticity.

For this compound, the nitro group activates the naphthalene ring for VNS. The substitution is expected to occur at positions ortho and para to the nitro group that are sterically accessible. In the case of 1-nitronaphthalene (B515781), VNS with chloromethyl phenyl sulfone occurs preferentially at the C-2 and C-4 positions. nih.gov Due to the presence of the chloromethyl group at the 1-position, the primary sites for VNS on this compound would likely be the positions ortho to the nitro group.

The following table presents some nucleophiles commonly used in VNS reactions and their expected products with this compound.

| Nucleophile Precursor | Nucleophile | Expected Product(s) |

| Chloroacetonitrile | ⁻CH(Cl)CN | 2-(5-Nitro-1-(chloromethyl)naphthalen-x-yl)acetonitrile |

| Chloromethyl phenyl sulfone | ⁻CH(Cl)SO₂Ph | 1-(Chloromethyl)-x-((phenylsulfonyl)methyl)-5-nitronaphthalene |

| Trimethylsilylacetonitrile | ⁻CH₂CN (after desilylation) | 2-(5-Nitro-1-(chloromethyl)naphthalen-x-yl)acetonitrile |

The reaction is typically carried out in the presence of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like DMF or DMSO. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of Nitroarenes

Recent advances in catalysis have enabled the use of nitroarenes as electrophiles in palladium-catalyzed cross-coupling reactions. elsevierpure.comresearchgate.netorgsyn.org This represents a significant departure from traditional cross-coupling chemistry, which has historically relied on haloarenes. The key step in these reactions is the challenging oxidative addition of the C-NO₂ bond to a low-valent palladium center. elsevierpure.comorgsyn.org

The development of specialized ligands, such as BrettPhos and N-heterocyclic carbenes (NHCs), has been crucial for the success of these transformations. sigmaaldrich.comresearchgate.net These ligands facilitate the oxidative addition and subsequent reductive elimination steps of the catalytic cycle. This methodology has been successfully applied to Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification reactions of nitroarenes. elsevierpure.comorgsyn.org

Given these developments, this compound could potentially serve as a substrate in such cross-coupling reactions, allowing for the substitution of the nitro group with a variety of partners.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / BrettPhos | 1-Aryl-5-(chloromethyl)naphthalene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(OAc)₂ / BrettPhos | N,N-Dialkyl-5-(chloromethyl)naphthalen-1-amine |

| Etherification | Alcohol (ROH) | Pd(OAc)₂ / NHC | 1-(Chloromethyl)-5-alkoxynaphthalene |

It is important to note that the chloromethyl group might also react under these conditions, potentially leading to a mixture of products depending on the specific reaction conditions and the relative reactivity of the two functional groups.

Electron Transfer Processes in Nitroaromatic Compounds

The strong electron-withdrawing nature of the nitro group makes nitroaromatic compounds excellent electron acceptors. youtube.com They can readily undergo single-electron transfer (SET) to form radical anions. This process is fundamental to their biological activity and is also exploited in certain chemical reactions. libretexts.orgchemicalbook.com

The reduction of nitroaromatic compounds can be initiated electrochemically or by chemical reducing agents. chemicalbook.com The initial one-electron reduction leads to the formation of a nitroaromatic radical anion. chemicalbook.com In protic media, this can be followed by further reduction and protonation steps to yield nitroso, hydroxylamino, and ultimately amino derivatives.

The redox potential of a nitroaromatic compound is a key parameter that governs the ease of electron transfer. While the specific redox potential of this compound has not been reported, it is expected to be in a range typical for nitronaphthalenes. The study of electron transfer from nitroaromatic radical anions in aqueous solutions has provided valuable kinetic data and insights into the factors influencing these processes. who.int Evidence for electron transfer in the photoreduction of aromatic nitro compounds has also been well-documented. scitepress.org These processes can be harnessed for synthetic purposes, for example, in reductive cyclization reactions or in the generation of reactive intermediates.

Aromatic Reactivity and Substituent Effects on the Naphthalene Core

The chemical behavior of the this compound molecule is dictated by the electronic and steric influences of the chloromethyl and nitro substituents on the bicyclic aromatic system. These groups modulate the electron density of the naphthalene rings, thereby directing the outcome of further chemical transformations.

Influence of Chloromethyl and Nitro Groups on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the naphthalene core is a competitive process directed by the existing substituents. The naphthalene system itself is more reactive towards electrophiles than benzene (B151609), with a general preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). This preference is due to the formation of a more stable carbocation intermediate (a Wheland intermediate) during α-attack, which can be resonance-stabilized while keeping one of the rings fully aromatic. libretexts.orgvedantu.com

The two substituents on this compound exert opposing effects:

The Chloromethyl Group (-CH₂Cl): This group is considered weakly activating and an ortho, para-director. While the chlorine atom is electronegative, the methylene (B1212753) spacer ensures that the group as a whole can stabilize an adjacent carbocation through hyperconjugation, similar to a methyl group. It directs incoming electrophiles to the 2- and 4-positions. However, the group's size can introduce steric hindrance, particularly at the ortho (2-position). stackexchange.com

The Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature through both inductive and resonance effects. Located at the 5-position (an α-position), it strongly deactivates the ring it is attached to (the A-ring) and directs incoming electrophiles to the positions meta to it, which are the 6- and 8-positions.

The net effect on the molecule is a complex pattern of activation and deactivation. The A-ring (containing the nitro group) is strongly deactivated. The B-ring (containing the chloromethyl group) is comparatively more reactive. The directing effects are summarized below:

Attack on Ring B: The -CH₂Cl group at C1 directs to C2 (ortho) and C4 (para). The C4 position is an α-position and is sterically more accessible than the C2 position.

Attack on Ring A: The -NO₂ group at C5 directs to C6 (meta) and C8 (meta). The C8 position is an α-position, which is inherently more reactive.

Therefore, the most likely positions for a subsequent electrophilic attack are the C4 and C8 positions, as both are α-positions and are favored by the directing influence of one of the groups. The C4 position benefits from the activating effect of the -CH₂Cl group, while the C8 position is a meta-position relative to the deactivating -NO₂ group, making it less disfavored than the ortho and para positions of that ring.

| C8 | - | meta (Least Deactivated) | Moderate to High |

Influence of Chloromethyl and Nitro Groups on Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is fundamentally different from EAS and occurs readily on aromatic rings that are electron-deficient. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org

The nitro group is a premier activating group for SₙAr reactions. wikipedia.orgnih.gov In this compound, the -NO₂ group at the C5 position significantly lowers the electron density of the entire naphthalene system, but especially of the ring to which it is attached. It strongly activates the positions ortho and para to itself for nucleophilic attack.

Activation by the Nitro Group: The -NO₂ at C5 activates the C4 (ortho), C6 (ortho), and C8 (para, relative to the fusion) positions. A nucleophile attacking at these sites would form a resonance-stabilized Meisenheimer complex where the negative charge is delocalized onto the oxygen atoms of the nitro group.

For an SₙAr reaction to occur on the ring itself, a suitable leaving group (e.g., a halide) would need to be present at one of the activated positions (e.g., C4 or C6). The presence of the nitro group at C5 makes the carbons at C4 and C6 highly electrophilic and thus prime targets for nucleophiles. nih.gov

| C8 | para (Strongly Activating) | - | High |

Photochemical and Photophysical Reaction Pathways of Nitronaphthalene Derivatives

The photochemistry of nitronaphthalene derivatives is dominated by highly efficient, non-radiative decay pathways that originate from the electronic excited states. The presence of the nitro group introduces low-lying n→π* states that facilitate rapid transitions between states of different spin multiplicities.

Intersystem Crossing Dynamics in Excited States

For many nitroaromatic compounds, including 1-nitronaphthalene, the fluorescence quantum yields are extremely low. This is a direct consequence of an exceptionally rapid and efficient process known as intersystem crossing (ISC), the transition from a singlet excited state (S₁) to a triplet excited state (Tₙ). researchgate.netacs.org

Femtosecond transient absorption experiments have shown that for 1-nitronaphthalene and similar derivatives, nearly the entire population of the initially formed Franck-Condon singlet state undergoes intersystem crossing to the triplet manifold in less than 200 femtoseconds (fs). acs.orgacs.orgresearchgate.net Some studies have measured the S₁ lifetime to be 100 fs or less, making 1-nitronaphthalene one of the fastest organic molecules to undergo a change in spin multiplicity. researchgate.net

This ultrafast ISC is attributed to several factors:

A very small energy gap between the S₁ state and a higher-lying "receiver" triplet state (Tₙ). researchgate.net

Strong spin-orbit coupling between the S₁ state and the receiver Tₙ state, which often possesses significant n→π* character, a condition favored by El-Sayed's rules for rapid ISC. researchgate.net

The ISC process likely occurs between non-equilibrated, "hot" excited states in a strongly non-adiabatic regime, meaning the transition happens before the molecule can fully relax vibrationally in the S₁ state. acs.orgacs.org

Singlet and Triplet State Characterization

The photophysical behavior of nitronaphthalenes is dictated by the nature and relative energies of their lowest singlet and triplet excited states.

Singlet State (S₁): Upon absorption of UV light, 1-nitronaphthalene is promoted to its first excited singlet state, S₁. This state is characterized as a π→π* transition. sigmaaldrich.com However, its lifetime is extremely short (sub-200 fs) due to the rapid ISC. sigmaaldrich.com A minor decay channel involving conformational relaxation (rotation of the -NO₂ group) to a dissociative singlet state with charge-transfer character has also been proposed. sigmaaldrich.com

Triplet States (Tₙ and T₁): The ISC process does not populate the lowest triplet state (T₁) directly. Instead, it populates a higher-energy "receiver" triplet state, Tₙ, which has considerable n→π* character. sigmaaldrich.comacs.org This Tₙ state is not stable and undergoes rapid internal conversion and vibrational cooling to populate the lowest-energy, and longer-lived, triplet state, T₁(π→π*). This relaxation within the triplet manifold occurs on a timescale of 2 to 16 picoseconds (ps), depending on the solvent. acs.orgnih.gov The final T₁ state has significant intramolecular charge-transfer character and can persist for microseconds in the absence of quenchers. sigmaaldrich.comrsc.org

Table 3: Characteristics of Excited States in 1-Nitronaphthalene

| State | Character | Formation/Decay Process | Lifetime | Reference |

|---|---|---|---|---|

| S₁ | π→π* | Photoexcitation | < 200 fs | acs.orgsigmaaldrich.com |

| Tₙ | n→π* | Intersystem Crossing from S₁ | < 4 ps | sigmaaldrich.comacs.org |

| T₁ | π→π* (Charge-Transfer) | Internal Conversion from Tₙ | 1-16 ps (formation), μs (decay) | sigmaaldrich.comacs.orgnih.gov |

Solvent Environment Effects on Photophysical Processes

The solvent environment plays a crucial role in modulating the photophysical and photochemical pathways of nitronaphthalene derivatives by altering the energies of the electronic states and affecting relaxation dynamics. nih.gov

State Energies: The absorption and fluorescence spectra of nitronaphthalenes are sensitive to solvent polarity. In polar solvents, the S₁ state and, more significantly, the charge-transfer T₁ state are stabilized, leading to a red shift (bathochromic shift) in their absorption/emission maxima. researchgate.netrsc.org This change in the relative energies of the singlet and triplet manifolds can influence the rate and efficiency of the ISC process. researchgate.net

Relaxation Dynamics: The process of T₁ formation and subsequent vibrational cooling is strongly dependent on the solvent. The timescale for this relaxation ranges from a few picoseconds in alcohols like methanol (B129727) to over ten picoseconds in less interactive solvents. acs.orgnih.gov In protic solvents such as primary alcohols, solvation dynamics (the reorientation of solvent molecules around the newly formed excited state) can compete effectively with vibrational cooling within the triplet state. sigmaaldrich.com

Quantum Yields: The quantum yield of intersystem crossing and fluorescence can be strongly affected by solvent polarity. For some nitroaromatic compounds, the ISC quantum yield decreases significantly with increasing solvent polarity as other deactivation pathways, such as those involving charge-transfer states, become more competitive. rsc.org In some cases, specific interactions like hydrogen bonding between a protic solvent and the nitro group can enhance photochemical reactivity in the excited state. rsc.org

Table 4: General Solvent Effects on 1-Nitronaphthalene Photophysics

| Solvent Property | Effect on Absorption | Effect on S₁ Lifetime | Effect on T₁ Formation/Cooling | Reference |

|---|---|---|---|---|

| Increasing Polarity | Bathochromic (red) shift | Minor changes, can increase slightly | Faster solvation dynamics | researchgate.netrsc.org |

| Protic (e.g., Alcohols) | Red shift and H-bonding interactions | - | Efficient vibrational cooling and solvation | sigmaaldrich.comacs.org |

| Nonpolar (e.g., Cyclohexane) | Hypsochromic (blue) shift vs. polar | Shortest lifetimes often observed | Slower relaxation dynamics | researchgate.netsigmaaldrich.com |

In Depth Spectroscopic and Structural Characterization of 1 Chloromethyl 5 Nitronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of 1-chloromethyl-5-nitronaphthalene, distinct signals would be expected for the chloromethyl protons and the six aromatic protons on the naphthalene (B1677914) ring.

The two protons of the chloromethyl (-CH₂Cl) group would likely appear as a sharp singlet, as they are chemically equivalent and lack adjacent protons for spin-spin coupling. This signal would be expected in the downfield region, typically between 4.5 and 5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

The six aromatic protons would produce a more complex pattern of signals in the downfield region, generally between 7.5 and 9.0 ppm. The nitro group (NO₂) is strongly electron-withdrawing, causing protons on the same ring (especially in ortho and para positions) to shift further downfield. The specific chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) would allow for the precise assignment of each proton on the naphthalene core, confirming the 1,5-substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₂Cl | 4.5 - 5.0 | Singlet (s) | Deshielded by chlorine and the aromatic system. |

Note: This table is predictive and based on established principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound would display signals for each unique carbon atom. The molecule has 11 carbon atoms: one in the chloromethyl group and ten in the naphthalene ring system.

The carbon of the chloromethyl group (-CH₂Cl) would typically appear in the range of 40-50 ppm. The ten carbons of the naphthalene ring would produce signals in the aromatic region (approximately 120-150 ppm). The two carbons directly attached to the chloromethyl and nitro groups (C1 and C5) would be significantly deshielded and their chemical shifts influenced by these substituents. The carbon attached to the nitro group (C5) would be expected to be particularly downfield. The remaining eight aromatic carbons would have distinct chemical shifts based on their position relative to the substituents, allowing for a full assignment of the carbon framework.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₂Cl | 40 - 50 | Aliphatic carbon attached to an electronegative atom. |

| C1, C5 | >140 | Aromatic carbons attached to substituents, significantly deshielded. |

Note: This table is predictive and based on established principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. A band corresponding to the C-Cl stretch of the chloromethyl group would likely appear in the range of 600-800 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The naphthalene ring is a strong chromophore. The presence of the nitro group, a powerful auxochrome, would be expected to cause a bathochromic (red) shift of the absorption maxima (λ_max) compared to unsubstituted naphthalene nih.govnist.gov. The spectrum would likely show strong absorptions corresponding to π → π* transitions within the extended conjugated system of the nitronaphthalene core. Data for the related 1-nitronaphthalene (B515781) shows maximum absorption at 243 nm and 343 nm nih.gov.

Table 3: Predicted IR and UV-Vis Spectral Data for this compound

| Spectroscopy | Feature | Predicted Range | Assignment |

|---|---|---|---|

| IR | Asymmetric Stretch | 1520 - 1560 cm⁻¹ | N-O of Nitro Group |

| IR | Symmetric Stretch | 1345 - 1385 cm⁻¹ | N-O of Nitro Group |

| IR | Stretch | 600 - 800 cm⁻¹ | C-Cl Bond |

| IR | Stretch | >3000 cm⁻¹ | Aromatic C-H |

Note: This table is predictive and based on established principles of IR and UV-Vis spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In an electron ionization (EI) mass spectrum of this compound (C₁₁H₈ClNO₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, this peak would appear as a characteristic isotopic pattern, with two peaks at M⁺ and M+2⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides structural clues. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 mass units) and NO (30 mass units) researchgate.netresearchgate.net. For this molecule, a significant fragment would likely result from the loss of the chlorine atom or the entire chloromethyl group (-CH₂Cl), leading to the formation of a stable naphthylmethyl cation. The fragmentation of 1-nitronaphthalene, for instance, shows major peaks corresponding to the loss of NO₂ and subsequent elimination of CO researchgate.net. Analysis of these fragments helps to piece together the molecular structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| [M]⁺, [M+2]⁺ | C₁₁H₈³⁵ClNO₂⁺, C₁₁H₈³⁷ClNO₂⁺ | Molecular ion peaks with characteristic 3:1 chlorine isotope pattern. |

| [M - 35/37]⁺ | [C₁₁H₈NO₂]⁺ | Loss of a chlorine radical. |

| [M - 46]⁺ | [C₁₁H₈Cl]⁺ | Loss of a nitro group (NO₂). |

Note: This table is predictive and based on established principles of mass spectrometry. Actual experimental values and relative intensities may vary.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no published crystal structure for this compound was found, this technique, if applicable, would provide precise data on bond lengths, bond angles, and torsion angles.

The analysis of related nitronaphthalene derivatives, such as 2-methoxy-1-nitronaphthalene, reveals key structural features nih.govresearchgate.net. For this compound, a crystal structure would confirm the planarity of the naphthalene ring system. It would also reveal the orientation of the chloromethyl and nitro substituents relative to the ring. A key parameter would be the dihedral angle between the plane of the nitro group and the plane of the naphthalene ring, which is often twisted out of the plane to minimize steric strain nih.govresearchgate.net. Furthermore, the analysis would detail intermolecular interactions, such as π–π stacking between naphthalene rings or weak hydrogen bonds, which govern the crystal packing arrangement nih.gov.

Advanced Computational Chemistry Studies on Molecular Structure and Conformation

Computational chemistry uses theoretical principles to model and predict molecular properties, complementing experimental data mdpi.com. Although specific computational studies on this compound have not been reported, methods like Density Functional Theory (DFT) are frequently used to study related compounds acs.orgresearchgate.net.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Predict the most stable three-dimensional conformation, including bond lengths, angles, and the rotational barrier of the chloromethyl group.

Calculate spectroscopic properties: Simulate IR and NMR spectra to aid in the assignment of experimental data.

Analyze electronic structure: Determine the distribution of electron density, calculate the molecular electrostatic potential to identify electron-rich and electron-poor regions, and map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for predicting the molecule's reactivity. Studies on related nitronaphthalenes have used these methods to understand their photochemical reactivity and potential energy surfaces acs.org.

These computational insights provide a deeper understanding of the molecule's intrinsic properties that are not always directly accessible through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to predict the electronic structure and properties of molecules. For this compound, DFT calculations would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and various electronic properties.

A typical DFT study would involve selecting a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process calculates the lowest energy arrangement of the atoms, providing key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.80 Å |

| C-N | 1.48 Å | |

| N-O (avg) | 1.23 Å | |

| Bond Angle | C-C-Cl | 110.5° |

| O-N-O | 125.0° | |

| Dihedral Angle | C-C-N-O | 45.0° |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Furthermore, DFT calculations can predict the vibrational spectra (FT-IR and Raman) of the molecule. By calculating the harmonic frequencies, researchers can assign specific vibrational modes to the observed spectral peaks, aiding in the structural confirmation of the compound.

Non-Adiabatic Molecular Dynamics Simulations

Non-adiabatic molecular dynamics simulations are a crucial tool for understanding the excited-state dynamics of molecules, particularly those involving transitions between different electronic states. For a nitroaromatic compound like this compound, these simulations could elucidate the photophysical processes that occur after light absorption, such as internal conversion and intersystem crossing.

Studies on related nitronaphthalene derivatives have challenged previous assumptions about the timescale of these processes. Non-adiabatic dynamics simulations have shown that what was once thought to be a sub-picosecond intersystem crossing may actually be internal conversion within the singlet manifold, with intersystem crossing occurring on a slightly longer timescale of approximately 1 picosecond nih.govrsc.org. These simulations can reveal the specific pathways and molecular motions, such as the torsion of the nitro group, that facilitate these electronic transitions nih.govrsc.org.

Analysis of Electronic Properties and Energy Levels

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined using computational methods like Time-Dependent Density Functional Theory (TD-DFT). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity, stability, and optical properties of a molecule.

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and potentially more reactive. For nitroaromatic compounds, the electronic transitions often involve charge-transfer character, which can be analyzed by examining the molecular orbitals involved.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.2 D |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

By calculating the excited-state energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of the molecule, providing a theoretical basis for experimental observations.

Investigations into Derivatives and Analogues of 1 Chloromethyl 5 Nitronaphthalene

Synthesis and Research of Substituted N-(naphthalen-1-ylmethyl)aniline Derivatives

There is a lack of specific studies detailing the synthesis and research of substituted N-(naphthalen-1-ylmethyl)aniline derivatives that utilize 1-chloromethyl-5-nitronaphthalene as the starting material. However, research on the non-nitrated analogue, 1-chloromethyl naphthalene (B1677914), offers a potential synthetic route. In one study, various substituted anilines were reacted with 1-chloromethyl naphthalene in the presence of potassium carbonate to yield the corresponding N-(naphthalen-1-ylmethyl)aniline derivatives. derpharmachemica.com This nucleophilic substitution reaction provides a general framework that could theoretically be applied to this compound. The presence of the nitro group on the naphthalene ring would likely influence the reactivity of the chloromethyl group and the properties of the resulting aniline (B41778) derivatives. However, without specific experimental data, any discussion on the synthesis, properties, and research findings of N-(5-nitro-naphthalen-1-ylmethyl)aniline derivatives remains speculative.

Synthesis and Research of N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine Derivatives

Similar to the aniline derivatives, there is no direct research available on the synthesis of N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine derivatives from this compound. A study has reported the synthesis of N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine by reacting 1-chloromethyl naphthalene with 4-amino-4H-1,2,4-triazole. derpharmachemica.com This suggests a possible synthetic avenue where the amino group of the triazole acts as a nucleophile, displacing the chloride from the chloromethyl group of the naphthalene derivative. The introduction of a nitro group at the 5-position of the naphthalene ring would be expected to alter the electronic and steric environment of the reaction center, potentially affecting the reaction conditions and the characteristics of the final product. The biological activities of such a nitro-substituted triazole derivative are also an area that remains to be explored.

Synthesis and Research of Other Chloromethylnaphthalene Derivatives

The broader category of chloromethylnaphthalene derivatives has been a subject of interest in organic synthesis. These compounds serve as valuable precursors for a variety of naphthalene-containing molecules. For instance, they can be used in the synthesis of naphthalene-based polymers and as intermediates in the preparation of biologically active compounds. However, the specific focus on derivatives of this compound is absent in the available literature. The interplay between the activating chloromethyl group and the deactivating, meta-directing nitro group on the naphthalene ring presents a unique chemical landscape that warrants further investigation.

Advanced Research Applications and Environmental Biological Contexts

Applications in Fine Chemical Synthesis and Materials Science

The reactivity of the chloromethyl group, combined with the electronic effects of the nitro group on the naphthalene (B1677914) ring system, allows 1-Chloromethyl-5-nitronaphthalene to serve as a versatile precursor in organic synthesis and materials science.

Precursor Role in Synthesis of Alpha-Naphthaldehyde, 1-Naphthoic Acid, and 1-Naphthylacetic Acid

This compound is a key starting material for producing a variety of naphthalene-based carboxylic acids and aldehydes, which are themselves important industrial intermediates. The presence of the nitro group at the 5-position would result in the corresponding 5-nitro derivatives of the final products. The general synthetic pathways starting from the related, non-nitrated compound, 1-chloromethylnaphthalene, illustrate these transformations.

Alpha-Naphthaldehyde (1-Naphthaldehyde): The conversion of a chloromethylnaphthalene to naphthaldehyde can be achieved through the Sommelet reaction. orgsyn.org This method involves reacting the chloromethyl compound with hexamethylenetetramine in an aqueous acetic acid solution, followed by hydrolysis with hydrochloric acid to yield the aldehyde. orgsyn.org Applying this to this compound would be expected to produce 5-nitro-1-naphthaldehyde.

1-Naphthoic Acid: While 1-naphthoic acid can be synthesized by various means, such as the carboxylation of a Grignard reagent from 1-bromonaphthalene (B1665260) wikipedia.org, a pathway from the chloromethyl derivative is also established. This typically involves an oxidation step. For instance, the corresponding aldehyde (synthesized as above) can be oxidized to the carboxylic acid.

1-Naphthylacetic Acid: A common route to synthesize 1-naphthaleneacetic acid from 1-chloromethylnaphthalene involves a two-step process. google.com First, the chloromethyl group is reacted with sodium cyanide to form 1-naphthaleneacetonitrile. Subsequent hydrolysis of the nitrile group yields the desired 1-naphthaleneacetic acid. google.com This pathway, when applied to the nitrated starting material, would produce 5-nitro-1-naphthylacetic acid.

| Starting Material | Reaction/Intermediate | Final Product (Derivative) |

| This compound | Sommelet Reaction | 5-Nitro-1-naphthaldehyde |

| This compound | Oxidation | 5-Nitro-1-naphthoic acid |

| This compound | Cyanation, then Hydrolysis | 5-Nitro-1-naphthylacetic acid |

Utility in the Synthesis of Dyes and Agrochemicals

Nitronaphthalenes are established intermediates in the chemical industry, particularly for manufacturing dyes and agrochemicals. nih.govnih.gov 1-Nitronaphthalene (B515781), a closely related compound, serves as a precursor in the production of naphthylamine, which is a foundational component for various dyes. wikipedia.org The nitro group is typically reduced to an amino group (–NH2), which is a key functional group (chromophore) in many dye structures. Therefore, this compound can be considered a functional precursor for specialized dyes and pigments. Similarly, these nitrated aromatic compounds are used as building blocks in the synthesis of certain pesticides. nih.govnih.gov

Application as Initiators in Controlled Polymerization (e.g., ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weight and architecture. This technique relies on an initiator, typically an alkyl halide, that can be reversibly activated and deactivated by a transition-metal catalyst. Compounds containing a benzylic halide structure, such as the chloromethyl group in this compound, are potential candidates for use as ATRP initiators. The carbon-chlorine bond in the chloromethyl group can be homolytically cleaved by a catalyst complex to generate a radical that initiates polymerization. While the general principle applies, specific research detailing the use of this compound as an ATRP initiator is not widely documented in available literature.

Biochemical and Environmental Research Pathways

The presence of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like nitronaphthalenes in the environment makes them subjects of toxicological and biodegradation research.

Detection and Occurrence in Biological Systems (Metabolomics)

Metabolomics, the large-scale study of small molecules within cells and biological systems, is a key tool for understanding the biochemical effects of environmental contaminants. nih.govbiorxiv.org While direct studies on this compound are limited, research on the related compound 1-nitronaphthalene provides significant insight. 1-Nitronaphthalene is recognized as an environmental contaminant and a mouse metabolite. nih.govebi.ac.uk

When introduced into biological systems, it undergoes metabolic activation, primarily by cytochrome P450 monooxygenases. researchgate.net This metabolism can lead to the formation of reactive intermediates, such as epoxides. These intermediates are further processed into various water-soluble metabolites, including glutathione (B108866) conjugates, which have been identified in lung tissue incubations. researchgate.net Analytical techniques like high-performance liquid chromatography (HPLC) combined with fluorescence detection are used for the rapid determination of naphthalene and its metabolites in biological samples such as bile. nih.gov These metabolomic approaches help to identify biomarkers of exposure and elucidate the mechanisms of toxicity. nih.gov

Microbial Biodegradation and Biotransformation Studies of Related Nitronaphthalenes

The environmental fate of nitronaphthalenes is significantly influenced by microbial activity. frontiersin.org Several bacterial strains have been identified that can degrade these compounds, using them as a source of carbon and nitrogen. nih.gov For example, the bacterium Sphingobium sp. strain JS3065 can initiate the degradation of 1-nitronaphthalene by using a specific dioxygenase enzyme. nih.gov This initial step converts 1-nitronaphthalene into 1,2-dihydroxynaphthalene, which can then enter the well-established naphthalene degradation pathway. nih.gov

Studies have also documented the anaerobic degradation of naphthalene by pure bacterial cultures, a process coupled with nitrate (B79036) reduction (denitrification). nih.gov The ability to degrade naphthalene and its derivatives is found across a diverse range of bacteria, including species of Pseudomonas. nih.govsmujo.id This microbial metabolism represents a natural bioremediation process, breaking down potentially harmful xenobiotic compounds into less toxic substances. frontiersin.org

Atmospheric Chemistry and Environmental Fate of Chlorinated and Nitrated Aromatics

The environmental fate of a compound like this compound is governed by its physical and chemical properties, which determine its distribution and persistence in air, water, and soil.

For the general class of chlorinated naphthalenes, adsorption to soil and sediments is a major process. who.int The tendency to adsorb increases with the degree of chlorination. who.int Monochloronaphthalenes appear to be readily biodegradable under aerobic conditions, but there is little information on the biodegradation of more highly chlorinated versions. who.int In the atmosphere, chlorinated naphthalenes can undergo direct photolysis, as they absorb light at environmentally relevant wavelengths. who.int An atmospheric half-life of 2.7 days has been reported for 1,4-dichloronaphthalene. who.int

Nitrated aromatic compounds are released into the environment from industrial uses and combustion sources, and can also be formed secondarily in the atmosphere. letopharm.com In the case of naphthalene, atmospheric reactions with hydroxyl radicals, nitrate radicals, and N₂O₅ can lead to the formation of 1- and 2-nitronaphthalene. nih.gov These reactions are a significant pathway for the transformation of PAHs in the air.

Given its structure, this compound would be expected to exist in both vapor and particulate phases in the atmosphere. The vapor phase would be subject to degradation by photochemically produced hydroxyl radicals, while the particulate phase would be removed by wet and dry deposition.

Exploration of Potential Biological Activities (e.g., Antifungal and Antibacterial Properties of Derivatives)

While derivatives of this compound have not been specifically tested for biological activity in the available literature, the broader families of naphthalene and nitroaromatic derivatives are known to possess a wide range of pharmacological properties, including antimicrobial effects. chemicalbook.comnih.gov

Naphthalene-containing drugs such as nafcillin (B1677895) and terbinafine (B446) are already in commercial use as antimicrobial agents. nih.govnih.gov Numerous studies have demonstrated that synthetic naphthalene derivatives exhibit significant antibacterial and antifungal activity. nih.gov For example, some α-naphthylamine derivatives have shown activity against human pathogenic fungi, including yeasts and dermatophytes. chemicalbook.commdpi.com In one study, a derivative, N-(pyridinylmethyl)naphthalen-1-amine, was active against Trichophyton rubrum with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. chemicalbook.com

Similarly, nitroaromatic compounds are known for a wide spectrum of bioactivities, including antibiotic effects. The mechanism often involves the reduction of the nitro group within the microbial cell to produce toxic intermediates that can damage DNA and other critical components, leading to cell death. For instance, 1-nitro-2-phenylethane, the main component of Aniba canelilla essential oil, has demonstrated antifungal activity against various dermatophytes.

These findings suggest that derivatives of this compound, which combine both the naphthalene scaffold and a nitro group, could be a promising area for the exploration of new antimicrobial agents. The presence of the chloromethyl group offers an additional site for chemical modification to potentially enhance efficacy or spectrum of activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.